4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline
Overview
Description
“4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline” is a compound that belongs to the class of triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . The synthesis process also includes a derivatization campaign at both the endocyclic amide nitrogen and the ester functionality . The conversion of tetrazolo [1,5- a ]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction has been investigated .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various types of ring fusion between the azole and azine moieties . The structure of the compound and its derivatives can be determined using techniques such as IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various types of intramolecular cyclization reactions . The azido-tetrazole equilibrium in the series of 3-azido-1,2,4-triazines, as a rule, is shifted toward the formation of tetrazolo[1,5-b]-[1,2,4]triazines .Scientific Research Applications
Synthesis and Medicinal Chemistry
A wide range of 3-tetrazolyl-tetrazolo[1,5-a]quinolines were synthesized using a novel one-pot Ugi-azide/SNAr/ring-chain azido-tautomerization process, showcasing the compound's role in the development of various chemical structures. This process was notable for its use of microwaves or ultrasound and catalyst-free conditions, indicating the compound's significance in innovative synthetic methodologies (Unnamatla et al., 2016). Additionally, 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline was involved in the synthesis of novel tetrasubstituted imidazole derivatives with potential antimicrobial and antituberculosis properties, signifying its importance in the field of medicinal chemistry (Mungra et al., 2012).
Photolytic Studies
Azido-IQ, a derivative of this compound, has been synthesized and investigated for its reactivity under thermolysis and photolysis. The study highlighted the compound's capability to generate highly reactive nitrene species capable of forming adducts with nucleotides and DNA, offering insights into its potential use in genetic and mutagenic studies (Wild & Dirr, 1988).
Biological Activities
4-Chlorotetrazolo[1,5-a]quinoxaline, a related compound, demonstrated potential as a suppressor of mast cell activation in vitro and in mouse models of passive cutaneous anaphylaxis. This indicates the relevance of the tetrazolo[1,5-a]quinoxaline scaffold in developing treatments for allergic diseases (Park et al., 2011).
Future Directions
The future directions for the research on “4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline” could include further optimization of the synthesis process, exploration of its biological activities, and its potential applications in medicinal chemistry . The discovered fluorescent properties of some of the products could serve as a starting point for their further applications in analytical and materials science .
Mechanism of Action
Target of Action
Quinoxaline derivatives, which are structurally similar, have been known to possess antibacterial, antifungal, and antiviral properties .
Mode of Action
The mode of action of 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline involves a process known as azido-tetrazole tautomerism . This is a type of ring-chain transformation that is reversible and proceeds spontaneously or during the preparation of solutions of such compounds . The azidoazomethine-tetrazole tautomeric equilibrium and the electron-withdrawing character of the fused tetrazolo system play a central role in these transformations .
Biochemical Pathways
The compound is capable of rearrangement to tetrazole isomers with various types of ring fusion between the azole and azine moieties . This suggests that it may interact with biochemical pathways involving these moieties.
Result of Action
The result of the action of this compound involves the formation of new nitrogen-enriched quinoxaline-based structures . The compound can be used as a quinoxaline-azide precursor, serving as a precursor for these structures .
Properties
IUPAC Name |
4-azidotetrazolo[1,5-a]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N8/c9-13-11-7-8-12-14-15-16(8)6-4-2-1-3-5(6)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRVVKBADMPUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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